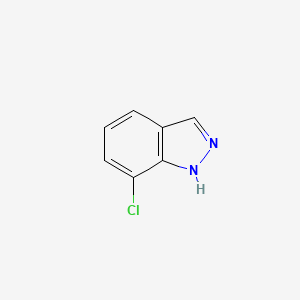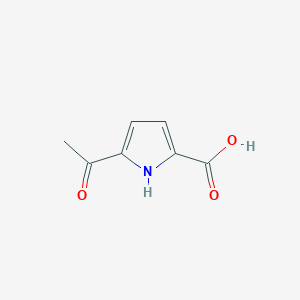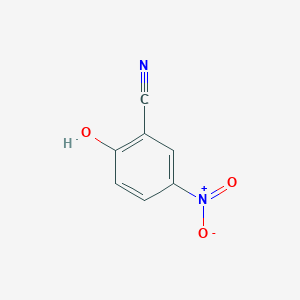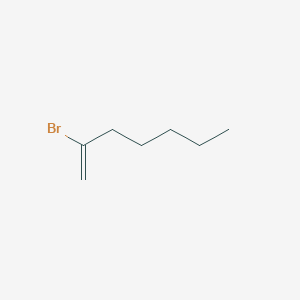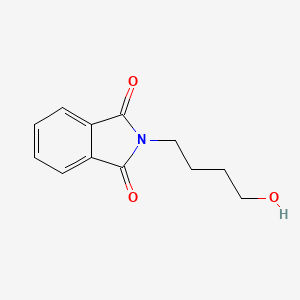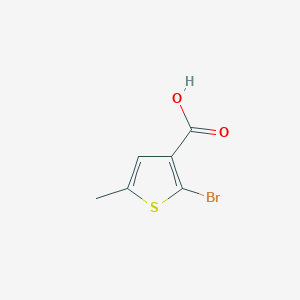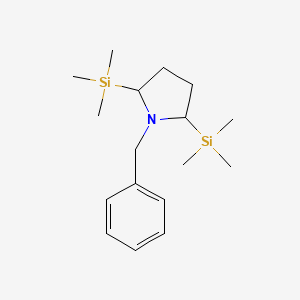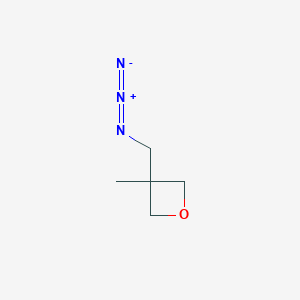
3-(azidomethyl)-3-methyloxetane
Overview
Description
3-(azidomethyl)-3-methyloxetane is a chemical compound known for its unique structure and reactivity. It belongs to the class of azido-substituted oxetanes, which are four-membered cyclic ethers with an azide group attached to the carbon atom.
Mechanism of Action
Target of Action
3-Azidomethyl-3-methyloxetane is primarily used in the synthesis of energetic polymers . These polymers are used as binders in high-performance propellant and explosive formulations . The primary targets of 3-Azidomethyl-3-methyloxetane are therefore the components of these formulations, where it contributes to the overall energy and stability of the product.
Mode of Action
The compound interacts with its targets through a process of polymerization . This involves the formation of an oxetane ring and the replacement of bromide substituents with azide ions . The polymerization of 3-Azidomethyl-3-methyloxetane is performed in the presence of a catalytic system prepared from triisobutylaluminum and water . This process results in the formation of copolymers with significant flexibility and strong intra- and intermolecular interactions .
Biochemical Pathways
The key biochemical pathway involved in the action of 3-Azidomethyl-3-methyloxetane is the cationic polymerization of oxetanes . This process is facilitated by the presence of boron trifluoride and its etherates . The polymerization of oxetanes proceeds according to a cationic mechanism . The preparation of polymeric oxetanes with azidomethyl groups can be accomplished by nucleophilic substitution of chlorine atoms in the appropriate chlorinated derivatives with azide groups .
Result of Action
The result of the action of 3-Azidomethyl-3-methyloxetane is the formation of energetic polymers with good thermochemical, thermomechanical, and yield strength properties . These polymers have an amorphous-crystalline structure . The presence of ether linkers in the polymer chain allows for significant flexibility of these macromolecules, while the polarity of oxygen atoms in the ether groups enables strong intra- and intermolecular interactions .
Action Environment
The action of 3-Azidomethyl-3-methyloxetane is influenced by environmental factors such as temperature and the presence of a suitable catalyst . For instance, performing the polymerization process at low temperatures promotes the formation of high molecular mass products . The presence of a suitable catalyst, such as boron trifluoride, is also crucial for the polymerization process .
Biochemical Analysis
Biochemical Properties
3-Azidomethyl-3-methyloxetane plays a crucial role in various biochemical reactions, particularly in the synthesis of energetic polymers. It interacts with enzymes such as glycidyl azide polymerase, which facilitates the incorporation of azidomethyl groups into polymer chains . This interaction is essential for the formation of high-performance energetic materials. Additionally, 3-Azidomethyl-3-methyloxetane can form covalent bonds with proteins and other biomolecules, leading to the formation of stable complexes that enhance the stability and performance of the resulting polymers .
Cellular Effects
The effects of 3-Azidomethyl-3-methyloxetane on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In some cases, 3-Azidomethyl-3-methyloxetane has been shown to induce oxidative stress, which can affect cell viability and proliferation .
Molecular Mechanism
At the molecular level, 3-Azidomethyl-3-methyloxetane exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, the compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic efficiency . Additionally, 3-Azidomethyl-3-methyloxetane can activate signaling pathways by interacting with cell surface receptors, triggering downstream effects that influence gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Azidomethyl-3-methyloxetane over time are critical factors in its application in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Exposure to extreme temperatures or reactive chemicals can accelerate its degradation, leading to the formation of byproducts that may affect its biochemical properties . Long-term studies have indicated that 3-Azidomethyl-3-methyloxetane can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Azidomethyl-3-methyloxetane vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, with specific dosages required to achieve desired outcomes without causing adverse effects . These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications of 3-Azidomethyl-3-methyloxetane.
Metabolic Pathways
3-Azidomethyl-3-methyloxetane is involved in several metabolic pathways, primarily those related to the synthesis and degradation of energetic polymers . The compound interacts with enzymes such as glycidyl azide polymerase and other cofactors that facilitate its incorporation into polymer chains . Additionally, 3-Azidomethyl-3-methyloxetane can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in energy production and utilization.
Preparation Methods
The synthesis of 3-azidomethyl-3-methyloxetane typically involves the bromination of pentaerythritol and metriol using a mixture of hydrobromic, acetic, and sulfuric acids. This is followed by cyclization in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to form the oxetane ring. The bromide substituents are then replaced with azide ions to yield the final product . Industrial production methods often utilize similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
3-(azidomethyl)-3-methyloxetane undergoes various chemical reactions, including cationic polymerization, which is catalyzed by boron fluoride etherate and ethylene glycol . This compound can also participate in copolymerization reactions with other azidomethyl-substituted oxetanes, such as 3,3-bis(azidomethyl)oxetane, in the presence of a catalytic system prepared from triisobutylaluminum and water . The major products formed from these reactions are block copolymers with amorphous-crystalline structures .
Scientific Research Applications
3-(azidomethyl)-3-methyloxetane has a wide range of scientific research applications. In chemistry, it is used in the synthesis of energetic polymers and copolymers, which are valuable for their thermochemical and mechanical properties . In biology and medicine, this compound can be utilized in the development of drug delivery systems and bioactive materials due to its ability to form stable and reactive azide groups . Additionally, it has industrial applications in the production of high-performance materials and coatings .
Comparison with Similar Compounds
3-(azidomethyl)-3-methyloxetane is often compared with other azidomethyl-substituted oxetanes, such as 3,3-bis(azidomethyl)oxetane . While both compounds share similar structural features and reactivity, 3-azidomethyl-3-methyloxetane is unique in its ability to form block copolymers with specific amorphous-crystalline structures . Other similar compounds include glycidyl azides and various nitro-substituted oxetanes, which also exhibit energetic properties and are used in the synthesis of high-performance materials .
Properties
IUPAC Name |
3-(azidomethyl)-3-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-5(2-7-8-6)3-9-4-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLDLRUWOGLKIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104493-28-9 | |
| Record name | Oxetane, 3-(azidomethyl)-3-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104493-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20456823 | |
| Record name | 3-azidomethyl-3-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90683-29-7 | |
| Record name | 3-azidomethyl-3-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of AMMO?
A1: The molecular formula of AMMO is C5H9N3O, and its molecular weight is 127.15 g/mol.
Q2: How is AMMO synthesized?
A2: AMMO can be synthesized through various routes, including: * Cationic ring-opening polymerization of 3-bromomethyl-3-methyloxetane (BrMMO) followed by azidation. []* Reaction of 3-methoxytosyl-3-methyl oxetane (MTMO) with sodium azide. []
Q3: What spectroscopic techniques are used to characterize AMMO and its polymers?
A3: Researchers commonly employ the following spectroscopic methods: * FTIR to identify functional groups and monitor reactions. [, , , ]* NMR (~1H NMR and ~13C NMR) to determine the structure, composition, and micro-sequential structure of AMMO-based polymers. [, , , ]
Q4: What is the glass transition temperature (Tg) of PAMMO?
A4: The glass transition temperature (Tg) of poly(3-azidomethyl-3-methyloxetane) (PAMMO) is reported as 40.3 ℃. []
Q5: Is PAMMO compatible with other energetic polymers?
A5: Yes, PAMMO exhibits compatibility with other energetic polymers. Studies demonstrate its successful copolymerization with:* 3,3-Bis(azidomethyl)oxetane (BAMO) to form random and triblock copolymers with varying ratios. [, , , , , ]* Glycidyl azide (GA) to create novel azide binders with improved mechanical properties. []* Tetrahydrofuran (THF) to synthesize triblock copolymers with enhanced thermal stability. [, ]
Q6: How does the molecular structure of AMMO-based copolymers influence their properties?
A6: The type and ratio of monomers significantly impact the copolymer's properties. For example:* BAMO/AMMO copolymers display varying degrees of crystallinity and domain structures depending on the monomer ratio, affecting their mechanical properties. [] * BAMO-AMMO (AB)n block copolymers demonstrate elastomeric behavior, making them suitable for propellant binders. []
Q7: Why is AMMO considered a promising material for propellant applications?
A7: AMMO and its copolymers possess desirable characteristics for propellants: * High energy content due to the presence of azide groups. [, , , , ]* Good thermal stability at varying temperatures, crucial for propellant safety and performance. [, , ]* Tailorable mechanical properties by adjusting the copolymer composition and structure. [, , , ]
Q8: How does the addition of AMMO affect the performance of composite propellants?
A8: Studies show that incorporating AMMO-based polymers, particularly PAMMO and BAMO-AMMO copolymers, into propellant formulations can:* Enhance the theoretical specific impulse (ISP) compared to traditional binders like HTPB. [, , ]* Improve mechanical properties, such as tensile strength and elongation, contributing to better propellant processibility and performance. [, ]* Increase the density and heat of detonation compared to HTPB and GAP-based propellants. []
Q9: What are the challenges and future directions in AMMO-based propellant research?
A9: Further research on AMMO-based propellants should address:* Optimizing synthesis methods for better control over molecular weight, functionality, and purity. [, ]* Thoroughly investigating the long-term stability and aging behavior of AMMO-based propellants. [, ]* Exploring the environmental impact and developing sustainable waste management strategies for these energetic materials. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

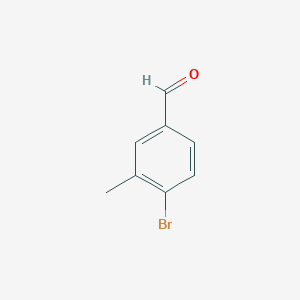
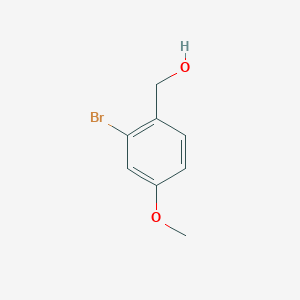

![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)
